molecular formula C8H18N2 B3225534 N-Isopropyl-1-methylpyrrolidin-3-amine CAS No. 1249795-36-5

N-Isopropyl-1-methylpyrrolidin-3-amine

Cat. No.: B3225534
CAS No.: 1249795-36-5
M. Wt: 142.24 g/mol
InChI Key: MZLMGWQXOIZRMW-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methylpyrrolidin-3-amine is a synthetic compound belonging to the family of pyrrolidinophenethylamines. It is a derivative of methylphenidate, which is commonly used for the treatment of attention deficit hyperactivity disorder and narcolepsy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methylpyrrolidin-3-amine typically involves the nucleophilic addition of amines to carbonyl compounds. One common method is the reductive amination of 3-pyrrolidinone with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines.

    Substitution: Substituted pyrrolidin-3-amines.

Scientific Research Applications

N-Isopropyl-1-methylpyrrolidin-3-amine has been studied for its potential use in the treatment of attention deficit hyperactivity disorder, depression, and anxiety. It has also been investigated for its effects on cognitive function, memory, and learning. Additionally, this compound has been used as a research tool to study the dopamine and norepinephrine neurotransmitter systems in the brain.

Mechanism of Action

N-Isopropyl-1-methylpyrrolidin-3-amine works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased stimulation and arousal, as well as improved cognitive function and mood. The compound targets the dopamine and norepinephrine transporters, inhibiting their function and thereby increasing the availability of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

N-Isopropyl-1-methylpyrrolidin-3-amine is similar to other pyrrolidinophenethylamines such as methylphenidate and ethylphenidate. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Compared to methylphenidate, this compound has a longer duration of action and a different side effect profile.

List of Similar Compounds

  • Methylphenidate
  • Ethylphenidate
  • 4-Methylmethylphenidate
  • 3,4-Dichloromethylphenidate

Properties

IUPAC Name

1-methyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)9-8-4-5-10(3)6-8/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMGWQXOIZRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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